molecular formula C18H18Cl2O4 B011875 [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid CAS No. 101469-39-0

[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid

Cat. No. B011875
M. Wt: 369.2 g/mol
InChI Key: ALFVAHDVPGFPIK-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid, also known as DCF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DCF belongs to the family of fluorenones, which are known to have anti-inflammatory, antioxidant, and anticancer properties.

Mechanism Of Action

[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid exerts its therapeutic effects by modulating various signaling pathways. It inhibits the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation. [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response. Furthermore, [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid induces apoptosis in cancer cells by activating the extrinsic and intrinsic apoptotic pathways.

Biochemical And Physiological Effects

[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid also increases the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.

Advantages And Limitations For Lab Experiments

[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic properties, making it a well-characterized compound. However, [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid has some limitations for lab experiments. It is not water-soluble, which can limit its use in some assays. In addition, [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid has not been extensively studied in vivo, which limits its potential for translation to clinical use.

Future Directions

There are several future directions for research on [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemopreventive agent for cancer. Furthermore, it would be interesting to investigate the pharmacokinetics and pharmacodynamics of [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid in vivo, which would provide insights into its potential for clinical use. Finally, the development of water-soluble derivatives of [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid could expand its potential use in lab experiments.

Synthesis Methods

[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid can be synthesized by the reaction of 7-bromo-9a-propylfluorene with 2,2,2-trichloroethyl chloroformate followed by hydrolysis with sodium hydroxide. The resulting product is purified by column chromatography to obtain pure [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid.

Scientific Research Applications

[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. It also scavenges free radicals and protects against oxidative stress. In addition, [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

CAS RN

101469-39-0

Product Name

[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid

Molecular Formula

C18H18Cl2O4

Molecular Weight

369.2 g/mol

IUPAC Name

2-[[(8aS)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

InChI

InChI=1S/C18H18Cl2O4/c1-2-4-18-5-3-11(21)7-12(18)15-10(8-18)6-13(16(19)17(15)20)24-9-14(22)23/h6-7H,2-5,8-9H2,1H3,(H,22,23)/t18-/m0/s1

InChI Key

ALFVAHDVPGFPIK-SFHVURJKSA-N

Isomeric SMILES

CCC[C@@]12CCC(=O)C=C1C3=C(C(=C(C=C3C2)OCC(=O)O)Cl)Cl

SMILES

CCCC12CCC(=O)C=C1C3=C(C(=C(C=C3C2)OCC(=O)O)Cl)Cl

Canonical SMILES

CCCC12CCC(=O)C=C1C3=C(C(=C(C=C3C2)OCC(=O)O)Cl)Cl

synonyms

[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid

Origin of Product

United States

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